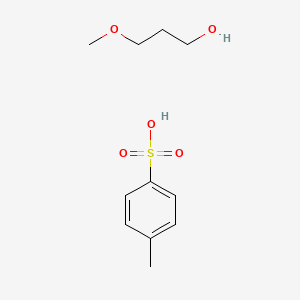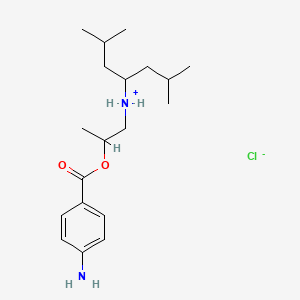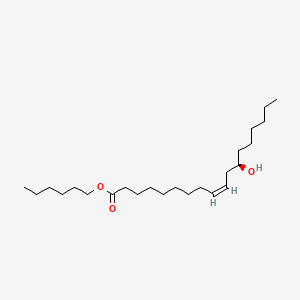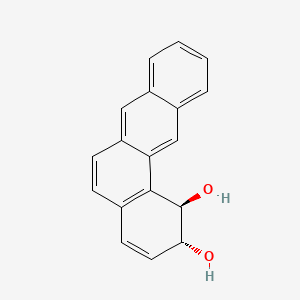
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol is a chiral diol compound derived from benzo[a]anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its two hydroxyl groups attached to the first and second carbon atoms of the benzo[a]anthracene structure, making it a dihydrodiol. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the dihydroxylation of benzo[a]anthracene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to induce the desired stereochemistry. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds or other substituted derivatives.
科学的研究の応用
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
(1S,2S)-1,2-Dihydrobenzo[a]anthracene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
Benzo[a]anthracene-1,2-diol: A non-chiral version of the compound.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral recognition studies.
特性
CAS番号 |
84189-36-6 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChIキー |
YWAOPVBJYIKFQW-AEFFLSMTSA-N |
異性体SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


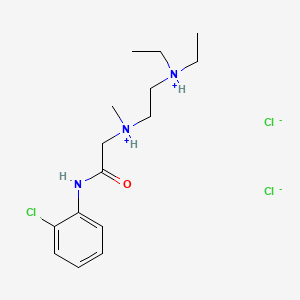
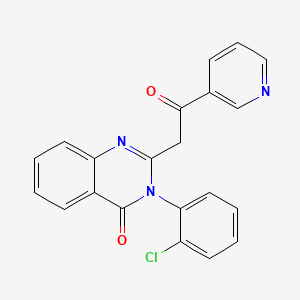
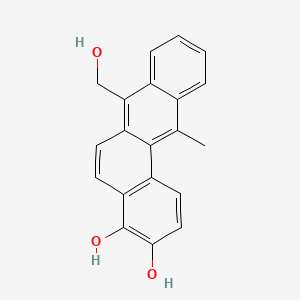
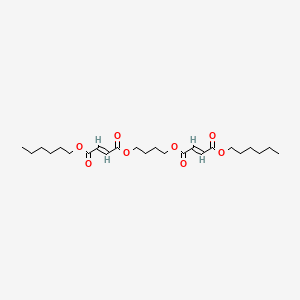

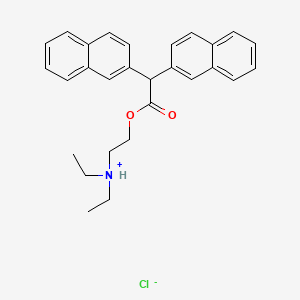
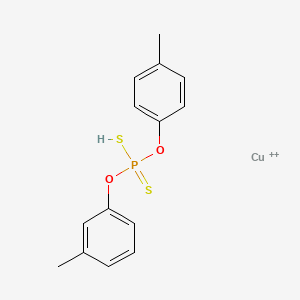
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
